N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide
Description
N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide is a complex organic compound that features a benzofuran moiety linked to a dimethoxybenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the benzofuran ring, known for its bioactivity, combined with the sulfonamide group, often associated with antibacterial properties, makes this compound a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-22-16-8-5-9-17(23-2)18(16)25(20,21)19-11-10-14-12-13-6-3-4-7-15(13)24-14/h3-9,12,19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXXIURTZIQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)NCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed cross-coupling reactions.
Attachment of the Ethyl Linker: The benzofuran derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Sulfonamide Formation: The final step involves the reaction of the ethylated benzofuran with 2,6-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Benzofuran-2-carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic effects. The benzofuran moiety is known for its anti-inflammatory, antioxidant, and anticancer activities. The sulfonamide group adds antibacterial properties, making this compound a candidate for drug development against various infections and diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death. These combined effects make the compound a potent agent against both cancer and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
2,6-Dimethoxybenzenesulfonamide: Exhibits antibacterial activity.
N-(2-benzofuranyl)ethanamine: Studied for its potential antidepressant effects.
Uniqueness
N-[2-(1-benzofuran-2-yl)ethyl]-2,6-dimethoxybenzenesulfonamide is unique due to the combination of the benzofuran and sulfonamide groups. This dual functionality provides a broader spectrum of biological activities and potential applications compared to its individual components or similar compounds. Its ability to target both cancer cells and bacterial pathogens makes it a versatile compound for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
